molecular formula C20H19ClN2O3 B3709537 (4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone

(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone

Cat. No.: B3709537
M. Wt: 370.8 g/mol
InChI Key: MKXNXVJULIPHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-chloro-3-nitrobenzoyl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in its structure . It seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring . The quinoline ring likely provides a planar, aromatic system, while the nitro, chloro, and benzoyl groups contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl groups . The presence of these groups could make the compound susceptible to various chemical reactions, including nucleophilic substitution, reduction, and electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors influencing these properties could include the compound’s polarity, solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific context (such as biological activity or catalytic function), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-(4-chloro-3-nitrobenzoyl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline” would require appropriate safety measures . The compound could potentially be harmful if inhaled, ingested, or comes into contact with skin . It’s also possible that the compound could pose environmental hazards .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2,2,4,6-tetramethylquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12-5-8-17-15(9-12)13(2)11-20(3,4)22(17)19(24)14-6-7-16(21)18(10-14)23(25)26/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXNXVJULIPHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Reactant of Route 5
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Reactant of Route 6
(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.